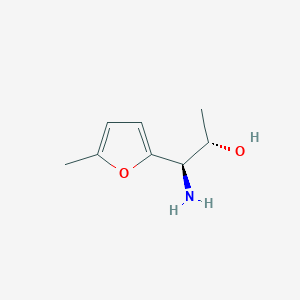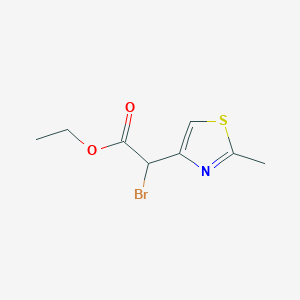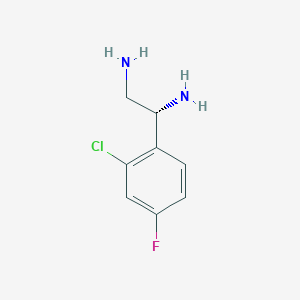
2,2-Bis(4-fluorophenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(4-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)ethan-1-OL typically involves the reaction of 4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-fluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 4-fluorobenzaldehyde under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(4-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2,2-Bis(4-fluorophenyl)ethanone.
Reduction: 2,2-Bis(4-fluorophenyl)ethane.
Substitution: 2,2-Bis(4-fluorophenyl)ethyl chloride.
Aplicaciones Científicas De Investigación
2,2-Bis(4-fluorophenyl)ethan-1-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Bis(4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its fluorine atoms can enhance its binding affinity to target proteins, increasing its potency and efficacy .
Comparación Con Compuestos Similares
2,2-Bis(4-fluorophenyl)ethan-1-OL can be compared with other similar compounds, such as:
2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)ethan-1-ol: The presence of a chlorine atom instead of fluorine can lead to differences in chemical properties and applications.
2-(4-fluorophenyl)ethan-1-amine:
The uniqueness of this compound lies in its specific combination of fluorine atoms and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C14H12F2O |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
2,2-bis(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
Clave InChI |
XODVYWKWNRYBRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


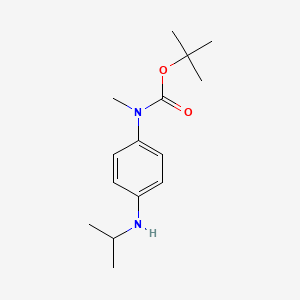
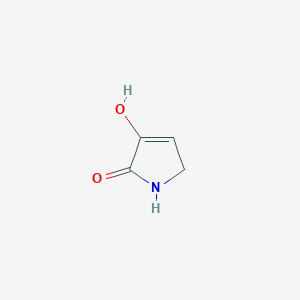
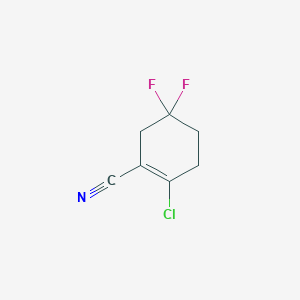
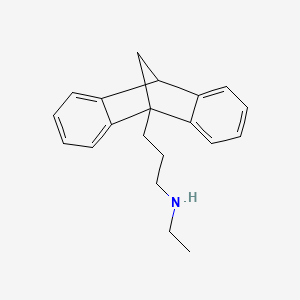
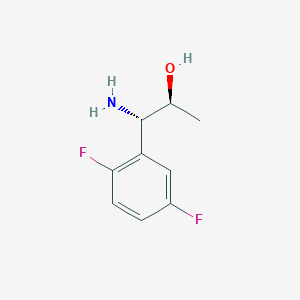
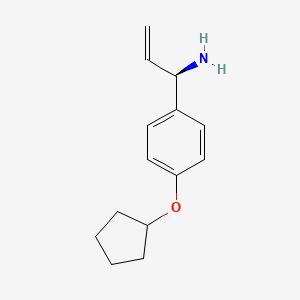
![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
